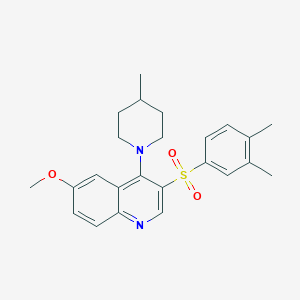
3-(3,4-Dimethylphenyl)sulfonyl-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-Dimethylphenyl)sulfonyl-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline, also known as DMSQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMSQ belongs to the class of quinoline derivatives and is known for its high potency and selectivity towards various biological targets.
Scientific Research Applications
Synthesis of Polyfunctionalized Quinolines : Tominaga et al. (1994) explored the synthesis of polyfunctionalized quinolines, which are of interest due to their potential applications in medicinal chemistry and material science. They detailed a novel synthesis method involving methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate (Tominaga, Jiann-Kuan Luo, & Castle, 1994).
Antitumor Activity : Yamato et al. (1989) investigated the antitumor activity of fused tri- and tetracyclic quinolines. They found that certain derivatives exhibited potent antitumor activities in vitro and in vivo, comparable to known antitumor drugs (Yamato et al., 1989).
Antibacterial Activity : Alavi et al. (2017) focused on the green synthesis of novel quinoxaline sulfonamides and their antibacterial activity. Their research provided insights into the development of new antibacterial agents using quinoline derivatives (Alavi et al., 2017).
Fluorescence and Quantum Chemical Investigations : Le et al. (2020) synthesized and analyzed new quinoline derivatives for their fluorescence properties. This research contributes to the understanding of the optical properties of quinoline derivatives, which can be applied in material sciences and sensor technology (Le et al., 2020).
Synthesis and Antimicrobial Evaluation : A study on the synthesis of quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives and their antimicrobial evaluation was conducted to develop new antimicrobial agents. The results showed that certain compounds displayed high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-16-9-11-26(12-10-16)24-21-14-19(29-4)6-8-22(21)25-15-23(24)30(27,28)20-7-5-17(2)18(3)13-20/h5-8,13-16H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHWGEFEDYPQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)sulfonyl-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

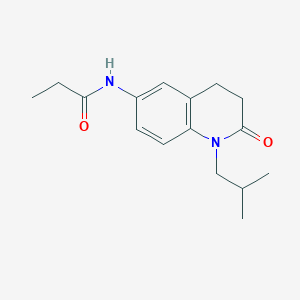
![ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate](/img/structure/B2770773.png)
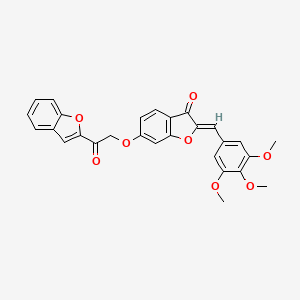
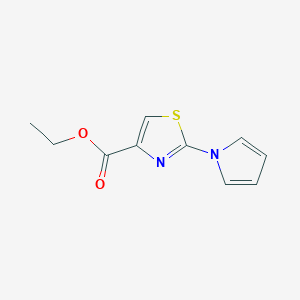
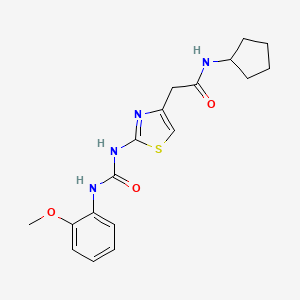
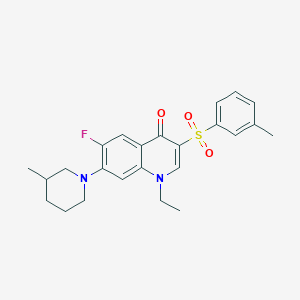
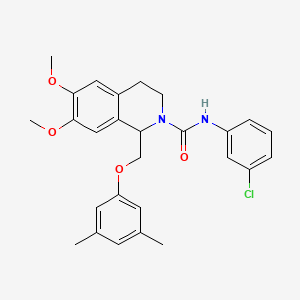
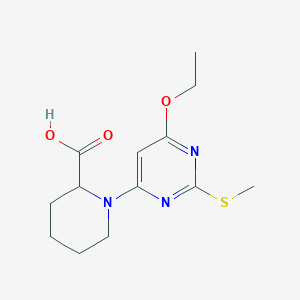
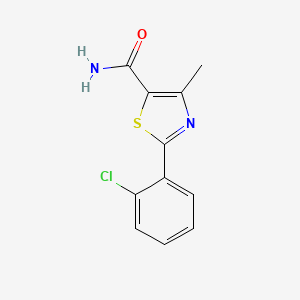
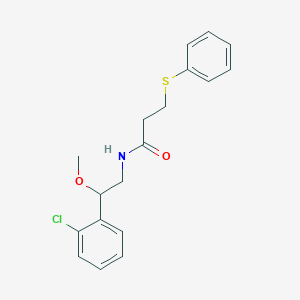
![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2770787.png)
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2770788.png)
![4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2770790.png)
![5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2770791.png)